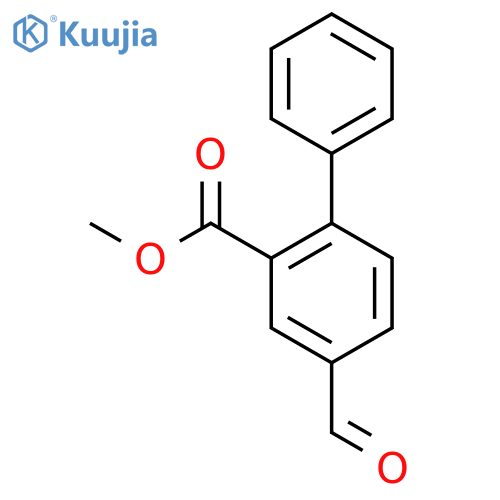Cas no 173251-58-6 (methyl 5-formyl-2-phenylbenzoate)

methyl 5-formyl-2-phenylbenzoate 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-2-carboxylic acid, 4-formyl-, methyl ester
- methyl 5-formyl-2-phenylbenzoate
- EN300-1457920
- SCHEMBL2568133
- 173251-58-6
- DB-360981
- LZQOKUFSIJKETR-UHFFFAOYSA-N
- Methyl 4-formylbiphenyl-2-carboxylate
- Methyl4-formyl-[1,1-biphenyl]-2-carboxylate
-
- インチ: InChI=1S/C15H12O3/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3
- InChIKey: LZQOKUFSIJKETR-UHFFFAOYSA-N
計算された属性
- 精确分子量: 240.078644241Da
- 同位素质量: 240.078644241Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 294
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- XLogP3: 2.9
methyl 5-formyl-2-phenylbenzoate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457920-100mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 100mg |
$855.0 | 2023-09-29 | ||
| Enamine | EN300-1457920-250mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 250mg |
$893.0 | 2023-09-29 | ||
| Enamine | EN300-1457920-500mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 500mg |
$933.0 | 2023-09-29 | ||
| Enamine | EN300-1457920-50mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 50mg |
$816.0 | 2023-09-29 | ||
| Enamine | EN300-1457920-5000mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 5000mg |
$2816.0 | 2023-09-29 | ||
| Enamine | EN300-1457920-1000mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 1000mg |
$971.0 | 2023-09-29 | ||
| Enamine | EN300-1457920-2500mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 2500mg |
$1903.0 | 2023-09-29 | ||
| Enamine | EN300-1457920-1.0g |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1457920-10000mg |
methyl 5-formyl-2-phenylbenzoate |
173251-58-6 | 10000mg |
$4176.0 | 2023-09-29 |
methyl 5-formyl-2-phenylbenzoate 関連文献
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
methyl 5-formyl-2-phenylbenzoateに関する追加情報
Methyl 5-Formyl-2-Phenylbenzoate (CAS No. 173251-58-6): An Overview of Its Properties, Applications, and Recent Research
Methyl 5-formyl-2-phenylbenzoate (CAS No. 173251-58-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential applications and biological activities.
The chemical structure of methyl 5-formyl-2-phenylbenzoate consists of a benzene ring substituted with a formyl group at the 5-position and a phenyl group at the 2-position, with a methyl ester group attached to the carboxylic acid moiety. This arrangement imparts the compound with a combination of aromatic and aliphatic functionalities, making it an attractive candidate for various chemical transformations and biological studies.
Recent research has highlighted the importance of methyl 5-formyl-2-phenylbenzoate in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent anti-inflammatory properties. The researchers found that methyl 5-formyl-2-phenylbenzoate effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory activity, methyl 5-formyl-2-phenylbenzoate has also shown promise in cancer research. A study conducted by a team at the National Institutes of Health (NIH) demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is believed to involve the modulation of cellular signaling pathways associated with cell survival and proliferation.
The synthetic versatility of methyl 5-formyl-2-phenylbenzoate has also been extensively explored. Chemists have developed efficient methods for its preparation using various synthetic routes, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These synthetic strategies not only enhance the accessibility of the compound but also facilitate its modification to generate structurally diverse derivatives with tailored properties.
In the context of materials science, methyl 5-formyl-2-phenylbenzoate has been investigated for its potential applications in the development of functional materials. For example, researchers at the University of California, Berkeley, have reported that this compound can be used as a building block for constructing supramolecular assemblies with unique optical and electronic properties. These assemblies have shown promise in applications such as photovoltaic devices and sensors.
The environmental impact of methyl 5-formyl-2-phenylbenzoate is another area of active research. Studies have focused on understanding its biodegradability and potential ecological effects. Initial findings suggest that this compound is relatively stable under environmental conditions but can be degraded by certain microorganisms. Further research is needed to fully assess its environmental fate and impact.
In conclusion, methyl 5-formyl-2-phenylbenzoate (CAS No. 173251-58-6) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and environmental studies. Its unique chemical structure and versatile properties make it an important molecule for ongoing research and development efforts. As new findings continue to emerge, the potential uses and benefits of this compound are likely to expand further.
173251-58-6 (methyl 5-formyl-2-phenylbenzoate) Related Products
- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 93201-36-6(1-4-Methoxy-3-(piperidin-1-ylmethyl)phenylethan-1-one)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)




